Norfenefrine, also known as norephedrine, is a metabolite of norepinephrine (noradrenaline). It is formed when the body breaks down norepinephrine. While norfenefrine itself has no significant physiological effects, its measurement in urine or blood serves as a biomarker for sympathetic nervous system activity ().
Norfenefrine levels reflect sympathetic nervous system activity. This system plays a crucial role in the body's "fight-or-flight" response, increasing heart rate, blood pressure, and blood sugar levels during stress or physical exertion. Researchers measure norfenefrine levels to understand how the sympathetic nervous system reacts in various situations ().
For example, studies have investigated changes in norfenefrine levels in response to:
Norfenefrine measurement can also provide insights into metabolic processes. Studies have explored how factors like diet and medications may influence norfenefrine excretion.
For instance, research suggests that a high-carbohydrate diet might lead to increased norfenefrine excretion compared to a high-fat diet ().
Norfenefrine, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is an adrenergic agent classified as a sympathomimetic drug. It is primarily used in the treatment of hypotension (low blood pressure) and is marketed in various regions including Europe, Japan, and Mexico. As a naturally occurring trace amine, norfenefrine plays a role as a minor neurotransmitter in the brain. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 153.18 g/mol .
Norfenefrine acts predominantly as an alpha-1 adrenergic receptor agonist, which facilitates vasoconstriction and increases blood pressure. It is particularly effective in acute hypotensive states such as those resulting from pheochromocytomectomy, sympathectomy, spinal anesthesia, myocardial infarction, septicemia, and blood transfusions .
Norfenefrine acts by mimicking the effects of the sympathetic nervous system. It binds to alpha and beta-adrenergic receptors on target cells, leading to various cellular responses. Stimulation of alpha receptors causes vasoconstriction (narrowing of blood vessels), increased blood pressure, and relaxation of smooth muscle in the airways []. Beta-adrenergic receptor stimulation can result in increased heart rate, bronchodilation (relaxation of airways), and glycogenolysis (breakdown of glycogen for energy) [].
Norfenefrine can cause side effects like headache, nausea, vomiting, anxiety, and insomnia []. In high doses, it can lead to more severe effects like hypertension (high blood pressure), arrhythmias (irregular heartbeats), and angina (chest pain) []. Norfenefrine can also interact with other medications, potentially causing dangerous interactions. It is crucial to consult with a healthcare professional before using norfenefrine [].
These reactions are important for synthesizing analogs and understanding its metabolism .
Norfenefrine exhibits significant biological activity primarily through its action on adrenergic receptors. It has been shown to:
Its pharmacological profile indicates that it may have similar efficacy to other sympathomimetics like midodrine but may be less effective in certain contexts .
The synthesis of norfenefrine typically involves several steps:
Specific synthetic routes may vary depending on the desired purity and yield .
Norfenefrine is primarily utilized in medical settings for:
Brand names include Novadral and several formulations available under different manufacturers .
Norfenefrine has been studied for its interactions with various drugs:
Understanding these interactions is vital for ensuring patient safety during therapeutic use.
Norfenefrine shares structural similarities with several other compounds within the phenethylamine family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Feature |
|---|---|---|
| Norepinephrine | High | Endogenous catecholamine with strong cardiovascular effects |
| Phenylephrine | Moderate | Primarily used as a nasal decongestant; selective alpha-1 agonist |
| Octopamine | High | Less potent sympathomimetic activity; found in some foods |
| Metaraminol | Moderate | Used for hypotension; structurally similar but with different receptor selectivity |
| Midodrine | Moderate | Specifically designed for orthostatic hypotension; more selective than norfenefrine |
These comparisons highlight norfenefrine's unique position as both a naturally occurring neurotransmitter and a therapeutic agent with specific applications in managing blood pressure .
Predicted and experimental one-dimensional proton and carbon Nuclear Magnetic Resonance spectra confirm the catechol ethylamine structure of Norfenefrine. In deuterium oxide at one hundred megahertz, the proton spectrum exhibits an aromatic multiplet centred at seven point zero two to seven point twenty four parts per million (four protons) and aliphatic signals at three point twenty eight (benzylic methylene, two protons) and three point eighty six parts per million (β-hydroxy methine, one proton) [1] [2]. The predicted carbon spectrum at four hundred megahertz shows six aromatic carbons between one hundred fourteen and one hundred forty three parts per million and aliphatic carbons at sixty two point three (benzylic carbon) and sixty eight point nine parts per million (β-carbon bearing the hydroxy group) [3].
Table 1. Key experimental and predicted Nuclear Magnetic Resonance chemical-shift assignments for Norfenefrine (solvent = deuterium oxide, twenty five degrees Celsius).
| Nucleus | Position | Chemical shift / parts per million | Multiplicity | Source |
|---|---|---|---|---|
| Proton | H-2, H-6 | 7.02–7.24 | multiplet | 1 |
| Proton | H-3, H-5 | 6.67–6.75 | multiplet | 1 |
| Proton | CH₂–NH₂ | 3.28 | doublet of doublets | 1 |
| Proton | CH–OH | 3.86 | multiplet | 1 |
| Carbon | C-1 (ipso) | 143.0 | singlet | 6 |
| Carbon | C-2 / C-6 | 132.1 | singlet | 6 |
| Carbon | C-3 / C-5 | 116.4 | singlet | 6 |
| Carbon | CH-OH | 68.9 | singlet | 6 |
| Carbon | CH₂–NH₂ | 62.3 | singlet | 6 |
Electron-impact and chemical-ionisation spectra display a prominent molecular ion at mass-to-charge one hundred fifty three, consistent with the calculated monoisotopic mass of one hundred fifty three point zero seven nine daltons [4] [5]. In gas chromatography–mass spectrometry with methane reagent gas, the molecular ion fragments to yield major product ions at mass-to-charge one hundred thirty seven (loss of water) and ninety one (tropylium cation), while liquid chromatography–tandem mass spectrometry in positive electrospray mode typically monitors the transition one hundred fifty three → one hundred thirty seven for quantification of the free base [5]. Predicted collision-induced dissociation at forty electron-volt shows additional fragments at mass-to-charge one hundred nineteen and eighty nine [5].
Table 2. Selected quantitative mass-spectrometric parameters for Norfenefrine.
| Platform | Ionisation mode | Quantifier transition (parent → product) / mass-to-charge | Limit of quantification | Source |
|---|---|---|---|---|
| Quadrupole time-of-flight, electrospray | positive | 153 → 137 | ten picograms per millilitre (plasma) | 29 |
| Triple quadrupole, electrospray | positive | 153 → 137 | two point five picograms per millilitre (plasma) | 36 |
| Gas chromatography, chemical ionisation | positive | 153 → 137 | qualitative; retention index one thousand one hundred seventy four | 16 |
The ultraviolet-visible absorption spectrum recorded in acidic aqueous medium (pH ≤ three) exhibits maxima at two hundred, two hundred twenty eight and two hundred eighty nanometres [6]. The band at two hundred eighty nanometres is attributed to π–π* transitions of the phenolic ring, whereas the deeper ultraviolet maxima arise from the catechol moiety [6] [7].
Reversed-phase High-Performance Liquid Chromatography with electrochemical or fluorescence detection is routinely applied to bio-analysis of Norfenefrine and related catecholamines. Alumina extraction followed by isocratic elution on a strong cation-exchange column with sodium phosphate buffer–acetonitrile affords detection limits below zero point four nanomoles per litre in urine [8]. A ten-minute gradient on a C-eighteen column coupled to tandem mass spectrometry reaches a lower limit of quantification of zero point zero five five nanograms per millilitre in plasma after simple acetonitrile precipitation [9]. Recent diode-array methods using hydrophilic interaction columns have been introduced for phase-two sulfate metabolites, providing peak-purity assessment through full-spectrum acquisition [10] [11].
Gas Chromatography with chemical-ionisation detection separates Norfenefrine after derivatisation to reduce polarity. Under a standard sixty metre dimethylpolysiloxane column, the retention index is approximately one thousand one hundred seventy four and the compound elutes near five and one-half minutes when analysed with methane reagent gas [4]. Stable-isotope dilution Gas Chromatography–tandem Mass Spectrometry with pentafluoropropionic anhydride derivatives achieves a ten picogram per millilitre limit of quantification in one hundred microlitre plasma aliquots [12].
Catecholamines, including Norfenefrine, migrate distinctly on silica gel Thin-Layer Chromatography plates developed with n-butanol–acetic acid–water (four : one : one, volume ratio). After ninhydrin visualization, Norfenefrine displays a retention factor of approximately zero point four five, allowing preliminary differentiation from positional isomers such as octopamine [13].
Table 3. Representative chromatographic conditions and analytical performance.
| Technique | Stationary phase | Mobile phase | Detector | Limit of detection | Source |
|---|---|---|---|---|---|
| High-Performance Liquid Chromatography | Strong cation-exchange | sodium phosphate buffer : acetonitrile (isocratic) | fluorescence after diphenylethylenediamine derivatisation | < 0.4 nanomoles per litre | 22 |
| High-Performance Liquid Chromatography–tandem Mass Spectrometry | C-eighteen | water 0.2 percent formic acid ∕ methanol gradient | tandem mass spectrometer | 0.018 nanograms per millilitre | 65 |
| Gas Chromatography–tandem Mass Spectrometry | dimethylpolysiloxane | helium, temperature programme | negative-ion chemical ionisation | 10 picograms per millilitre | 29 |
| Thin-Layer Chromatography | silica gel | n-butanol ∕ acetic acid ∕ water (4 : 1 : 1) | ninhydrin spray, densitometry | qualitative | 24 |
Electrochemical detection exploits the facile oxidation of the catechol group; alumina-adsorbed extracts injected onto reverse-phase columns yield detection limits of three hundred picograms for Norfenefrine standards [14]. Fluorogenic pre-column derivatisation with one-two-diphenylethylenediamine permits simultaneous fluorescence monitoring of both Norfenefrine and epinephrine with within-day precision of three to four percent and detection limits below zero point four nanomoles per litre [8]. Tandem mass-spectrometric multiple-reaction-monitoring provides the greatest selectivity; protein-precipitated plasma analysed on a triple quadrupole instrument affords linear calibration from two point five to five thousand picograms per millilitre with correlation coefficients exceeding zero point nine nine nine [15] [9]. Distinction from the positional isomer octopamine is achieved by monitoring the sulfate conjugate in rapid polarity-switching liquid chromatography–tandem mass spectrometry [16].
Efficient isolation of Norfenefrine from biological matrices hinges on its polarity and susceptibility to oxidation:
Alumina batch adsorption at alkaline pH followed by acid elution concentrates catecholamines while removing phospholipids, enabling electrochemical detection [14] [13].
Solid-phase extraction on phenylboronic acid cartridges retains the catechol function via reversible boronate ester formation; subsequent derivatisation with pentafluoropropionic anhydride yields volatile derivatives for Gas Chromatography–tandem Mass Spectrometry [12].
Protein precipitation with acetonitrile, combined with on-line strong cation-exchange clean-up, produces clear supernatants for high-throughput liquid chromatography–tandem mass spectrometry quantification with negligible matrix suppression [9].
Reductive ethylation using deuterated acetaldehyde labels primary amine groups, improving ionisation efficiency and permitting ultra-trace determination of free Norfenefrine in plasma down to two point five picograms per millilitre [15].
These extraction protocols routinely yield recoveries exceeding eighty percent for Norfenefrine with intra-day coefficients of variation below ten percent [12] [15] [9].
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